molecular formula C9H10O3 B1606495 4-(1-Hydroxyethyl)benzoic acid CAS No. 97364-15-3

4-(1-Hydroxyethyl)benzoic acid

Cat. No.: B1606495
CAS No.: 97364-15-3
M. Wt: 166.17 g/mol
InChI Key: UBXQIJLWYJGCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H10O3. It is characterized by a benzoic acid core substituted with a hydroxyethyl group at the para position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the oxidation of 4-(1-Hydroxyethyl)benzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound often involves catalytic processes. For example, the catalytic oxidation of 4-(1-Hydroxyethyl)toluene using air or oxygen in the presence of a catalyst such as cobalt or manganese can efficiently produce the desired compound. This method is favored for its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be further oxidized to form 4-carboxybenzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield 4-(1-Hydroxyethyl)benzyl alcohol.

    Substitution: The hydroxyl group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.

Major Products:

Scientific Research Applications

4-(1-Hydroxyethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the hydroxyethyl group.

    4-Methylbenzoic acid: Contains a methyl group instead of a hydroxyethyl group.

    4-Ethylbenzoic acid: Contains an ethyl group instead of a hydroxyethyl group.

Uniqueness: 4-(1-Hydroxyethyl)benzoic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

4-(1-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQIJLWYJGCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333442
Record name 4-(1-hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97364-15-3
Record name 4-(1-Hydroxyethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097364153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-HYDROXYETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37668KC9FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of methyl-4-(1-hydroxyethyl)benzoate (2.00 g, 11.10 mmol) in a mixture of THF (20 mL) and MeOH (10 mL) was added 1 M KOH (13.32 mL, 13.32 mmol). After stirring at room temperature overnight, the solution was diluted with 2 N HCl and extracted with EtOAc (4×). The combined organic layers were dried (MgSO4) and evaporated to give 4-(1-hydroxyethyl)benzoic acid as a colorless solid. 1H NMR (DMSO-d6, 600 MHz) δ 7.86 (d, J=8.6 Hz, 2H), 7.43 (d, J=8.3 Hz, 2H), 4.75 (q, J=6.5 Hz, 1H), 1.30 (d, J=6.6 Hz, 3H). MS: cal'd 167 (MH+), exp 167 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydroxyethyl)benzoic acid
Reactant of Route 2
4-(1-Hydroxyethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-Hydroxyethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1-Hydroxyethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1-Hydroxyethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1-Hydroxyethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.